molecular formula C9H22N4O4S B13739278 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate CAS No. 14156-67-3

1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate

Cat. No.: B13739278
CAS No.: 14156-67-3
M. Wt: 282.36 g/mol
InChI Key: ZHEYVKXAQVEKCA-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is a complex organic compound that features a guanidine group linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate typically involves the reaction of 4-methylpiperidine with ethyl isocyanate to form an intermediate, which is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit adrenergic receptors, leading to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylguanidine sulfate
  • Methylguanidine hydrochloride
  • 1,1,3,3-Tetramethylguanidine

Uniqueness

1-(2-(4-Methylpiperidino)ethyl)guanidine sulfate hemihydrate is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of a piperidine ring and a guanidine group makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

14156-67-3

Molecular Formula

C9H22N4O4S

Molecular Weight

282.36 g/mol

IUPAC Name

diaminomethylidene-[2-(4-methylpiperidin-1-ium-1-yl)ethyl]azanium;sulfate

InChI

InChI=1S/C9H20N4.H2O4S/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4/h8H,2-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

ZHEYVKXAQVEKCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC[NH+](CC1)CC[NH+]=C(N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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